molecular formula C24H24FN3O2 B1684642 KX2-361 CAS No. 897016-26-1

KX2-361

Cat. No.: B1684642
CAS No.: 897016-26-1
M. Wt: 405.5 g/mol
InChI Key: CMKKPJNMYLOUCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KX-2361 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.

    Introduction of the fluorophenyl group:

    Formation of the morpholinylphenyl group: This step involves the formation of the morpholinylphenyl group through a series of reactions, including amination and cyclization.

    Final coupling: The final step involves the coupling of the intermediates to form the desired compound, KX-2361

Industrial Production Methods

Industrial production of KX-2361 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

KX-2361 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogenating agents and nucleophiles. .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of KX-2361. These derivatives may have different biological activities and properties compared to the parent compound .

Scientific Research Applications

KX-2361 has a wide range of scientific research applications, including:

    Chemistry: KX-2361 is used as a tool compound to study the inhibition of Src kinase and tubulin polymerization. It is also used in the development of new synthetic methodologies.

    Biology: The compound is used to study the role of Src kinase and tubulin polymerization in cellular processes. It is also used in the development of new biological assays.

    Medicine: KX-2361 is under investigation for its potential use in the treatment of solid tumors, particularly glioblastoma. It has shown promise in preclinical studies for its ability to inhibit tumor growth and promote long-term survival in animal models.

    Industry: The compound is used in the development of new therapeutic agents and in the optimization of industrial processes for the production of pharmaceuticals .

Mechanism of Action

KX-2361 exerts its effects by inhibiting Src kinase and tubulin polymerization. Src kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting Src kinase, KX-2361 disrupts these processes, leading to the inhibition of tumor growth. Tubulin polymerization is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, KX-2361 disrupts cell division, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

KX-2361 is unique in its dual inhibitory activity against Src kinase and tubulin polymerization. Similar compounds include:

KX-2361 stands out due to its oral bioavailability and its ability to cross the blood-brain barrier, making it particularly useful for the treatment of brain tumors .

Properties

CAS No.

897016-26-1

Molecular Formula

C24H24FN3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[5-(4-morpholin-4-ylphenyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C24H24FN3O2/c25-21-3-1-2-18(14-21)16-27-24(29)15-22-7-4-20(17-26-22)19-5-8-23(9-6-19)28-10-12-30-13-11-28/h1-9,14,17H,10-13,15-16H2,(H,27,29)

InChI Key

CMKKPJNMYLOUCE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KX2-361
N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl) acetamide dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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